molecular formula C16H13ClN2OS B2909772 1-(4-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazole-2(3H)-thione CAS No. 1105190-71-3

1-(4-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazole-2(3H)-thione

Cat. No.: B2909772
CAS No.: 1105190-71-3
M. Wt: 316.8
InChI Key: MOROWWRNYPBFIX-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazole-2(3H)-thione is a heterocyclic compound that contains both imidazole and thione functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazole-2(3H)-thione typically involves the reaction of 4-chlorobenzaldehyde with 4-methoxyphenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized using a suitable reagent, such as phosphorus pentasulfide (P2S5), to yield the desired imidazole-thione compound. The reaction conditions often require refluxing in an appropriate solvent, such as ethanol or toluene, to facilitate the cyclization process.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent choice, and reagent concentrations, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazole-2(3H)-thione can undergo various chemical reactions, including:

    Oxidation: The thione group can be oxidized to form the corresponding sulfoxide or sulfone.

    Reduction: The imidazole ring can be reduced under specific conditions to yield the corresponding dihydroimidazole derivative.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Electrophilic substitution reactions typically require strong acids, such as sulfuric acid (H2SO4), or halogenating agents, such as bromine (Br2).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydroimidazole derivatives.

    Substitution: Various substituted aromatic derivatives, depending on the specific electrophile used.

Scientific Research Applications

1-(4-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazole-2(3H)-thione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazole-2(3H)-thione involves its interaction with various molecular targets. The imidazole ring can coordinate with metal ions, making it useful in metalloprotein studies. The thione group can form covalent bonds with nucleophilic sites in biological molecules, potentially inhibiting enzyme activity or disrupting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    3-(4-chlorophenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2(3H)-imine: Another heterocyclic compound with similar structural features.

    Diethyl (4-chlorophenyl)amino(4-methoxyphenyl)methylphosphonate: A phosphonate derivative with related aromatic substituents.

Uniqueness

1-(4-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazole-2(3H)-thione is unique due to its specific combination of imidazole and thione functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

3-(4-chlorophenyl)-4-(4-methoxyphenyl)-1H-imidazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2OS/c1-20-14-8-2-11(3-9-14)15-10-18-16(21)19(15)13-6-4-12(17)5-7-13/h2-10H,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOROWWRNYPBFIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CNC(=S)N2C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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